(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
Overview
Description
(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a naphthalene moiety and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine derivative: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Attachment of the ethylamino group:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions.
Attachment of the naphthalene moiety: This step involves the coupling of the naphthalene group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
- (3S,4S)-1-[[2-(propylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
Uniqueness
(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-2-23-22-24-12-16(13-25-22)14-26-10-9-20(21(27)15-26)19-8-7-17-5-3-4-6-18(17)11-19/h3-8,11-13,20-21,27H,2,9-10,14-15H2,1H3,(H,23,24,25)/t20-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYRSCEEMYPAM-LEWJYISDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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